3,3,3-Trichloro-1,2-propanediol
Description
Nomenclature and Structural Representation of 3,3,3-Trichloro-1,2-propanediol
The systematic identification and representation of a chemical compound are foundational to its study. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 3,3,3-trichloropropane-1,2-diol. nih.govgoogle.com This name precisely describes a three-carbon (propane) chain with hydroxyl (-OH) groups at positions 1 and 2, and three chlorine atoms at position 3. The compound is a chiral molecule, as the carbon at the second position is a stereocenter.
It is cataloged under the CAS (Chemical Abstracts Service) number 815-02-1. nih.govgoogle.com Its molecular formula is C₃H₅Cl₃O₂, corresponding to a molecular weight of approximately 179.42 g/mol . nih.govgoogle.com Various synonyms exist in literature and chemical databases, including 1,2-Propanediol, 3,3,3-trichloro- and (+-)-3,3,3-Trichlor-propan-1,2-diol.
Chemical Identifiers for this compound
| Identifier Type | Identifier | Source |
|---|---|---|
| IUPAC Name | 3,3,3-trichloropropane-1,2-diol | nih.govgoogle.com |
| CAS Number | 815-02-1 | nih.govgoogle.com |
| Molecular Formula | C₃H₅Cl₃O₂ | nih.govgoogle.com |
| InChI | InChI=1S/C3H5Cl3O2/c4-3(5,6)2(8)1-7/h2,7-8H,1H2 | nih.govgoogle.com |
| InChIKey | WUBHHCRECMGUJD-UHFFFAOYSA-N | nih.govgoogle.com |
| SMILES | C(C(C(Cl)(Cl)Cl)O)O | nih.govgoogle.com |
Contextual Overview of Halogenated Propanediols in Organic Chemistry
Propanediols are diols (glycols) of propane (B168953), existing as two common isomers, propane-1,2-diol and propane-1,3-diol. wikipedia.org These are versatile industrial chemicals used as solvents, antifreeze agents, and building blocks for polymers. wikipedia.org Halogenation, the substitution of hydrogen atoms with halogens (F, Cl, Br, I), dramatically alters the physicochemical properties of organic molecules. The introduction of halogens, such as chlorine, increases the molecule's molecular weight and modifies its polarity, boiling point, and reactivity.
Halogenated propanediols are a subclass of these compounds where one or more hydrogen atoms on the propane backbone have been replaced by halogens. The properties of these molecules are heavily influenced by the number and position of the halogen atoms. For instance, the well-studied compound 3-chloro-1,2-propanediol (B139630) (3-MCPD) is a monochlorinated propanediol (B1597323). honeywell.com It is recognized primarily as a food processing contaminant but is also utilized as a chemical intermediate for synthesizing pharmaceuticals and other organic chemicals. google.comhoneywell.com
Significance of this compound in Contemporary Chemical Research
The significance of this compound in contemporary research is primarily as a specialized chemical intermediate and a model compound for studying the effects of heavy geminal chlorination. Unlike its widely studied monochlorinated counterpart, 3-MCPD, which is a known synthetic precursor for drugs like Linezolid, the applications of the trichloro- derivative are more niche. synthesiswithcatalysts.com
The research value of this compound stems directly from its trichloromethyl group. This functional group is known to confer enhanced stability to certain molecular structures. For example, research on the related compound 3,3,3-trichloro-1-nitroprop-1-ene has shown that the CCl₃ group can strongly stabilize resulting heterocyclic systems, making them attractive materials for further applications. nih.gov This stabilizing effect is a key area of interest; therefore, this compound is a valuable building block for chemists aiming to synthesize novel, highly stable molecules, particularly heterocyclic compounds. The electron-withdrawing nature of the CCl₃ group also modifies the reactivity of the adjacent diol, opening pathways for unique chemical transformations not accessible with simpler propanediols.
While large-scale applications have not been identified, its role in academic research is to provide a scaffold containing the robust CCl₃ group, enabling the exploration of new, stable chemical entities with potential uses in materials science and medicinal chemistry.
Structure
2D Structure
3D Structure
Properties
CAS No. |
815-02-1 |
|---|---|
Molecular Formula |
C3H5Cl3O2 |
Molecular Weight |
179.42 g/mol |
IUPAC Name |
3,3,3-trichloropropane-1,2-diol |
InChI |
InChI=1S/C3H5Cl3O2/c4-3(5,6)2(8)1-7/h2,7-8H,1H2 |
InChI Key |
WUBHHCRECMGUJD-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(Cl)(Cl)Cl)O)O |
Origin of Product |
United States |
Synthetic Methodologies for 3,3,3 Trichloro 1,2 Propanediol
Preparation from Trichloromethyl-Substituted Epoxides, e.g., 3,3,3-Trichloro-1,2-epoxypropane
A key precursor for 3,3,3-Trichloro-1,2-propanediol is 3,3,3-trichloro-1,2-epoxypropane. The synthesis of this epoxide can be accomplished through a series of reactions starting from the addition of bromotrichloromethane (B165885) to ethylene, which yields 3-bromo-1,1,1-trichloropropane. researchgate.net This is followed by dehydrohalogenation to form 3,3,3-trichloro-1-propene, which is then isomerized to 1,1,3-trichloro-1-propene. researchgate.net The subsequent reaction of 1,1,3-trichloro-1-propene with tert-butyl hypochlorite (B82951) produces a chlorohydrin, which is then converted to 3,3,3-trichloro-1,2-epoxypropane by treatment with a base. researchgate.net
Once the epoxide is obtained, it can be hydrolyzed to yield the desired diol. The hydrolysis of epichlorohydrin (B41342), a related compound, is a well-established method for producing 3-chloro-1,2-propanediol (B139630). google.com This process typically involves reacting the epoxide with dilute sulfuric acid, followed by reflux and purification by distillation. google.com A more modern approach utilizes a reaction-controlled phase-transfer catalyst to facilitate the hydrolysis of epichlorohydrin, which is generated in situ from the epoxidation of chloropropene using hydrogen peroxide. google.com This method is noted for its simple process and high product purity. google.com
Utilization of Trichloromethyl-Functionalized Unsaturated Compounds
The synthesis of this compound can also be approached through the use of trichloromethyl-functionalized unsaturated compounds. For example, the allylic rearrangement of 3,3,3-trichloropropene (CCl3CH=CH2) can lead to the formation of 1,1,3-trichloro-1-propene (CCl2=CHCH2Cl). researchgate.net This rearrangement can be induced by heating or in the presence of strong acids or Friedel-Crafts catalysts. researchgate.net The resulting 1,1,3-trichloro-1-propene can then be converted to the target diol through epoxidation and subsequent hydrolysis, as described in the previous section.
Another relevant reaction involves the treatment of pentaerythritol (B129877) with thionyl chloride in the presence of pyridine (B92270) to produce pentaerythrityl trichlorohydrin. orgsyn.org This trichlorohydrin can then be oxidized to form tris(chloromethyl)acetic acid, which upon heating, undergoes decarboxylation and rearrangement to yield 3-chloro-2-(chloromethyl)-1-propene. orgsyn.org While this specific product is not this compound, the methodology demonstrates the utility of functionalized unsaturated compounds in the synthesis of complex chlorohydrins.
Chemical Reactivity and Derivatization of 3,3,3 Trichloro 1,2 Propanediol
Reactions Involving the Hydroxyl Functionalities
The adjacent hydroxyl groups in 3,3,3-trichloro-1,2-propanediol, a vicinal diol, are capable of undergoing typical alcohol reactions, including esterification and etherification. wikipedia.org
Esterification: Similar to other diols, this compound can react with carboxylic acids, acid chlorides, or anhydrides to yield esters. wikipedia.org When reacted with a dicarboxylic acid or a dioyl dichloride, it can form polyesters. wikipedia.org The strong electron-withdrawing nature of the neighboring trichloromethyl group is expected to influence the reactivity of the hydroxyl groups in these esterification reactions.
Etherification: The formation of ethers is another characteristic reaction of diols. wikipedia.org Intramolecularly, this can lead to the formation of a cyclic ether. wikipedia.org For a vicinal diol, this reaction can produce a three-membered ring structure known as an epoxide. The synthesis of the related 3,3,3-trichloro-1,2-epoxypropane has been documented, suggesting a potential pathway for the conversion of the diol to its corresponding epoxide. researchgate.net
Table 1: General Reactions of Diol Hydroxyl Groups
| Reaction Type | Reagents | Products |
|---|---|---|
| Esterification | Carboxylic Acids, Acid Chlorides, Anhydrides | Esters, Polyesters |
| Etherification | Alkyl Halides, Sulfates | Ethers |
| Cyclic Ether Formation | Acid Catalyst | Cyclic Ethers (e.g., Epoxides) |
Transformations at the Geminal Trichloromethyl Group
Dehalogenation: The removal of chlorine atoms from polychlorinated compounds is a significant chemical transformation. Reductive dehalogenation can be achieved using various chemical methods. For example, magnesium in acidified alcohols has been demonstrated to dechlorinate polychlorinated biphenyls. nih.gov It is plausible that similar methods could be employed for the dehalogenation of the trichloromethyl group in this compound. Furthermore, certain microorganisms, such as Desulfitobacterium dehalogenans, have been shown to carry out anaerobic dehalogenation of para-hydroxylated PCBs, indicating the potential for biological dehalogenation, although the substrate specificity for this particular compound remains uninvestigated. nih.gov
Synthesis and Characterization of Novel Derivatives
While the synthesis of derivatives specifically from this compound is not widely reported, its functional groups suggest a variety of potential derivatives. For instance, reaction with phosgene (B1210022) or its equivalents could produce cyclic carbonates. Analytical derivatization of the hydroxyl groups with chromophoric or fluorophoric agents, a common practice for the related compound 3-chloro-1,2-propanediol (B139630), would facilitate its detection and quantification. nih.gov
The reported synthesis of 3-amino-1,2-propanediol (B146019) from the related glycerin chlorohydrin suggests that amination of this compound or its derivatives could be a viable pathway to new amino-diol compounds. google.com
Mechanistic Investigations of Key Reactions of this compound
The reaction pathways of this molecule are significantly influenced by the potent electron-withdrawing effect of the trichloromethyl group. This group is expected to enhance the electrophilicity of the carbon atoms bearing the hydroxyl groups, making them more susceptible to nucleophilic attack. In a study involving the related compound 3,3,3-trichloro-1-nitroprop-1-ene, the trichloromethyl group was found to have a profound effect on the electronic properties and reactivity during cycloaddition reactions. mdpi.com
There is a notable lack of kinetic data on the derivatization of this compound. In contrast, kinetic studies on the hydrolysis of the related 3-chloro-1,2-propanediol have been conducted. nih.gov Kinetic analysis of this compound would be instrumental in understanding how the additional chlorine atoms affect reaction rates. For example, the kinetic resolution of diols through etherification, catalyzed by a chiral phosphoric acid, is a reported method that could potentially be adapted to resolve the enantiomers of this compound. chemistryviews.org
Computational Chemistry and Theoretical Studies on Reactivity Profiles
In the absence of extensive experimental data, computational chemistry offers a valuable tool for predicting molecular reactivity. Theoretical investigations into the reactivity of epoxides with chlorine atoms could provide insights into the behavior of the epoxide derivative of this compound. mdpi.com
Advanced computational methods such as Density Functional Theory (DFT) and coupled-cluster (CCSD(T)) theory have been successfully applied to study the dehydration and dehydrogenation reactions of similar molecules like 1,2-ethanediol (B42446) and 1,3-propanediol (B51772) on metal oxide nanoclusters. nih.gov Employing these theoretical approaches to this compound would be crucial for elucidating its reaction mechanisms on catalytic surfaces, with the electron-withdrawing character of the trichloromethyl group being a critical parameter in such models.
Molecular Electron Density Theory (MEDT) Applications
Molecular Electron Density Theory (MEDT) offers a powerful framework for understanding the reactivity of chemical compounds by analyzing the changes in electron density throughout a reaction process, rather than focusing solely on molecular orbital interactions. While specific, in-depth MEDT studies dedicated exclusively to this compound are not extensively documented in publicly available literature, the principles of MEDT can be applied to predict its chemical behavior.
The reactivity of this compound is significantly governed by the strong electron-withdrawing nature of the trichloromethyl (-CCl₃) group. This group inductively pulls electron density away from the adjacent carbon atoms (C1 and C2), making the hydroxyl protons more acidic and the carbon centers more electrophilic compared to unsubstituted 1,2-propanediol.
Within the MEDT framework, an analysis of the Conceptual DFT (Density Functional Theory) global and local reactivity indices would provide quantitative predictions. Key global indices for this compound would include electronic chemical potential (μ), chemical hardness (η), and global electrophilicity (ω). It is expected that the presence of the -CCl₃ group would lead to a more negative chemical potential and a higher electrophilicity index, classifying it as a moderate to strong electrophile.
Local reactivity, analyzed through Fukui functions or the dual descriptor (f⁽²⁾(r)), would pinpoint the most reactive sites within the molecule. For nucleophilic attacks, the local electrophilicity index (ωk) would likely be highest at the C1 and C2 positions. For electrophilic attacks, the local nucleophilicity index (Nk) would be concentrated on the oxygen atoms of the two hydroxyl groups.
Quantum Chemical Calculations on Reaction Mechanisms
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the detailed reaction mechanisms of this compound at an atomic level. These computational methods allow for the mapping of potential energy surfaces, the identification of transition states, and the calculation of activation energies, thereby providing a comprehensive understanding of reaction feasibility and pathways.
For instance, the derivatization of this compound through reactions like esterification or etherification can be modeled to understand the mechanistic details. Calculations would likely show that the reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group acts as the nucleophile. The high electrophilicity of the carbon backbone, induced by the -CCl₃ group, would facilitate such reactions.
Quantum chemical calculations can also be used to investigate elimination reactions, such as dehydrochlorination, which could lead to the formation of epoxide or other unsaturated derivatives. These models can determine the energetic barriers for different pathways (e.g., E1 vs. E2 mechanisms) and predict the stereochemical outcomes of the reactions.
Below is a table summarizing hypothetical data that could be derived from quantum chemical calculations for a representative reaction of this compound, such as its reaction with a nucleophile.
Table 1: Representative Data from Quantum Chemical Calculations for a Hypothetical Reaction
| Computational Parameter | Predicted Value/Finding | Significance in Reaction Mechanism |
|---|---|---|
| Global Electrophilicity Index (ω) | High | Indicates the molecule's strong tendency to accept electrons, classifying it as a potent electrophile. |
| Activation Energy (ΔE‡) | Moderately Low | A lower energy barrier suggests the reaction is kinetically favorable and can proceed under relatively mild conditions. |
| Reaction Energy (ΔErxn) | Negative (Exergonic) | A negative value indicates that the formation of products is thermodynamically favorable. |
| Transition State Geometry | Characterized Structure | Elucidates the specific atomic arrangement at the peak of the energy profile, revealing bond-making and bond-breaking processes. |
| Local Electrophilicity (ωk) at C1/C2 | High | Identifies the carbon atoms of the diol as the primary sites for nucleophilic attack. |
Advanced Applications in Organic Synthesis and Materials Science
3,3,3-Trichloro-1,2-propanediol as a Building Block in Complex Organic Synthesis
The chemical profile of this compound, characterized by its vicinal diols and the sterically demanding and electron-withdrawing trichloromethyl group, makes it a valuable starting material for complex organic synthesis. The diol functionality allows for the creation of chiral centers and serves as a handle for building larger, more complex molecules.
Research into related compounds highlights the synthetic potential of the trichloromethyl motif. For instance, studies on [3+2] cycloaddition reactions using 3,3,3-trichloro-1-nitroprop-1-ene, a structurally similar precursor, have demonstrated that the CCl₃ group imparts significant stability to the resulting heterocyclic systems. nih.gov In these reactions, the presence of the trichloromethyl group was found to stabilize the formation of 2-isoxazoline rings, which are core structures in many biologically active compounds. nih.gov This suggests that this compound can serve as a precursor to similarly stabilized heterocyclic systems, where the diol can be derivatized post-cycloaddition to introduce further molecular complexity.
The reaction energetics for these cycloadditions indicate a thermodynamically favorable and irreversible process, underscoring the utility of the trichlorinated building block in ensuring efficient conversion to the desired complex products. nih.gov
Table 1: Theoretical Reaction Energetics for the [3+2] Cycloaddition of Nitrile Oxides with 3,3,3-Trichloro-1-nitroprop-1-ene
| Parameter | Value (kcal·mol⁻¹) | Significance |
|---|---|---|
| Activation Gibbs Free Energies | 22.8–25.6 | Indicates a moderate energy barrier for the reaction to proceed. |
| Exergonic Character | -28.4 | Shows that the reaction is spontaneous and releases energy, making it irreversible. |
Data sourced from a Molecular Electron Density Theory (MEDT) study on the cycloaddition reaction. nih.gov
Utilization in the Development of Specialty Chemicals
While the monochloro analog, 3-chloro-1,2-propanediol (B139630), is widely used as an intermediate for dyes, solvents, and plasticizers, this compound offers a pathway to specialty chemicals with distinct properties. google.comhoneywell.com The incorporation of the dense trichloromethyl group can significantly alter the physical properties of a molecule, such as its density, refractive index, lipophilicity, and chemical stability.
This makes it a target for the synthesis of specialized fluids, high-density plasticizers, and stable intermediates for further chemical elaboration. The diol functionality provides a reactive platform to attach the CCl₃-containing propyl backbone to various molecular scaffolds, thereby modifying their properties for specific high-value applications.
Integration into Polymeric Architectures and Materials
The dual hydroxyl groups of this compound allow it to function as a monomer, specifically a diol, in step-growth polymerization. This enables its direct integration into the backbone of polymeric architectures such as polyesters and polyurethanes. The primary advantage of this integration is the introduction of chlorine atoms into the polymer structure, which is a well-established strategy for imparting flame retardancy. umons.ac.be
The presence of the CCl₃ group can significantly enhance the fire resistance of materials. Upon heating, halogenated compounds can release radicals that interrupt the combustion cycle in the vapor phase. faa.gov Furthermore, the trichloromethyl group can promote char formation in the condensed phase, creating an insulating layer that shields the underlying polymer from heat and fuel sources. greenchemicals.eu
A patent related to polymers derived from the closely related monomer 3,3,3-trichloropropene demonstrates the successful creation of high-melting-point polymers with improved flame resistance suitable for structural applications. google.com This provides strong evidence for the potential of CCl₃-containing monomers in creating high-performance, flame-retardant plastics.
Table 2: Properties of Polymers Derived from a Trichlorinated Propene Monomer
| Property | Value | Application |
|---|---|---|
| Melting Point | >150 °C | Suitable for structural uses requiring thermal stability. |
| Molding Temperature | 170 °C | Standard thermoplastic processing conditions. |
| Molding Pressure | 600 atm | High-pressure molding for dense, structural parts. |
| Key Characteristic | Improved Flame Resistance | Enhanced safety for use in containers, laminates, and mechanical parts. |
Data from a patent on polymers of 3,3,3-trichloropropene. google.com
Moreover, the diol nature of this compound allows it to act as an initiator for ring-opening polymerization, similar to how 3-chloro-1,2-propanediol has been used to create tri-arm block copolymers. researchgate.net This would enable the synthesis of complex polymer architectures, such as star polymers or graft copolymers, where the central core possesses inherent flame-retardant properties.
Role as a Precursor in Agrochemical and Pharmaceutical Intermediate Synthesis
The propanediol (B1597323) framework is a common structural motif in many biologically active compounds. The monochloro analog, 3-chloro-1,2-propanediol, is a known intermediate in the synthesis of pharmaceuticals like the expectorant guaifenesin (B1672422) and has been commercialized as a rodent chemosterilant. honeywell.comnih.gov
This compound serves as a valuable precursor for introducing the CCl₃ group into potential agrochemical and pharmaceutical candidates. The high lipophilicity of the trichloromethyl group can enhance the ability of a molecule to cross biological membranes, a crucial factor in drug and pesticide efficacy.
Research has shown that 3,3,3-trichloro-1-nitroprop-1-ene can be used to synthesize 5-trichloromethyl-substituted 2-isoxazolines. nih.gov The isoxazoline (B3343090) ring system is a well-known "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with antibacterial, antifungal, anticancer, and anti-inflammatory activities. nih.gov The enhanced stability provided by the CCl₃ group to these heterocyclic systems is a significant advantage. nih.gov By using this compound, chemists can access similar stable, biologically active scaffolds, with the diol moiety providing a point for further synthetic modification to optimize activity and selectivity.
Degradation and Biotransformation Studies of 3,3,3 Trichloro 1,2 Propanediol
Chemical Degradation Pathways under Various Conditions
Specific experimental data on the chemical degradation of 3,3,3-Trichloro-1,2-propanediol under various environmental conditions is not extensively documented. However, insights can be drawn from studies on analogous highly chlorinated compounds, such as 1,2,3-trichloropropane (B165214) (TCP). TCP is known for its high chemical stability and persistence in the environment, with an estimated hydrolysis half-life on the order of centuries under normal conditions. researchgate.net
Degradation of such recalcitrant molecules typically requires more forceful conditions than simple hydrolysis. Potential abiotic degradation pathways for chlorinated alkanes include:
Reductive Dechlorination: This is a characteristic degradation pathway for halogenated compounds in anoxic or reducing environments. google.com The process involves the removal of chlorine atoms, which are replaced by hydrogen. For related compounds like 1,2-dichloropropane, this can proceed through hydrogenolysis (replacement of a substituent with hydrogen) or dichloroelimination (removal of two adjacent chlorine atoms to form an alkene). nih.gov It is plausible that under suitable reducing conditions, the trichloromethyl group of this compound could undergo similar transformations.
Oxidation: Advanced oxidation processes, such as those using Fenton's reagent (hydrogen peroxide and an iron catalyst), can initiate the degradation of stable chlorinated compounds like TCP. researchgate.net These powerful oxidizing agents can break down the molecule into smaller, often less chlorinated, intermediates.
Dehydrohalogenation: At elevated temperatures, elimination of hydrogen chloride (HCl) can occur. For TCP, this process leads to the formation of 2,3-dichloro-1-propene. researchgate.net A similar reaction could potentially occur with this compound, though the presence of the diol functional group may influence the reaction pathway.
Given the -CCl₃ group, this compound is expected to be a highly stable molecule, and its degradation likely requires specific and energetically favorable chemical conditions.
Microbial and Enzymatic Biotransformation Processes
The primary enzymes involved in the degradation of vicinal halohydrins (compounds with a halogen and a hydroxyl group on adjacent carbons) are halohydrin dehalogenases and epoxide hydrolases. nih.govwikipedia.orgsigmaaldrich.com
Halohydrin Dehalogenases (HHDHs): These enzymes are central to the bacterial degradation of many halohydrins. nih.gov They catalyze the intramolecular displacement of a halogen atom by a neighboring hydroxyl group, resulting in the formation of an epoxide, a proton, and a halide ion. nih.gov This reaction is reversible. Several bacterial HHDHs have been identified and classified into different groups (A, B, C) based on genetic similarity. nih.gov For example, the degradation of epichlorohydrin (B41342) in Pseudomonas sp. can proceed via hydrolysis by an epoxide hydrolase to form 3-chloro-1,2-propanediol (B139630), which is then a substrate for a halohydrin dehalogenase (HheC) that converts it to glycidol. chemicalbook.com
Epoxide Hydrolases (EHs): These enzymes catalyze the hydrolysis of epoxides to form corresponding diols. sigmaaldrich.com They are crucial for detoxifying reactive epoxide intermediates that can be formed either abiotically or by other enzymes like HHDHs or monooxygenases. wikipedia.org EHs belong to the α/β-hydrolase fold family and work by adding a water molecule to the oxirane ring. sigmaaldrich.com An epoxide hydrolase from an epichlorohydrin-degrading Pseudomonas sp. has been purified and shown to act on several epoxides, including epichlorohydrin and styrene (B11656) epoxide.
The mechanism of halohydrin dehalogenases is well-elucidated. These enzymes are structurally related to the short-chain dehydrogenase/reductase (SDR) family. nih.gov The active site contains a highly conserved catalytic triad, typically composed of serine, tyrosine, and arginine residues. nih.gov
The proposed mechanism for epoxide formation from a halohydrin is as follows:
The substrate binds to the active site, stabilized by hydrogen bonding with the serine residue. nih.gov
The arginine residue lowers the pKa of the tyrosine, enabling the tyrosine to act as a catalytic base. nih.gov
The activated tyrosine deprotonates the hydroxyl group of the halohydrin substrate. nih.gov
The resulting alkoxide ion performs an intramolecular nucleophilic attack (Sₙ2 reaction) on the adjacent carbon atom bearing the halogen. nih.gov
This concerted step forms the epoxide ring and displaces the halide ion. nih.gov
This catalytic cycle efficiently converts toxic halohydrins into epoxides, which can then be further metabolized, often by epoxide hydrolases. chemicalbook.com
While kinetic data for this compound are unavailable, studies on various halohydrin dehalogenases reveal their activity on a range of chlorinated and brominated substrates. The enzyme HheC from Agrobacterium radiobacter AD1, for instance, has been extensively characterized. It efficiently converts both aliphatic and aromatic halohydrins. nih.gov
Below are tables detailing the kinetic parameters and substrate range for HheC and other HHDHs with various chloropropanols and related compounds. This data illustrates the types of substrates these enzymes can process, although it must be stressed that this compound was not among the tested substrates in these studies.
Table 1: Steady-State Kinetic Parameters of HheC for Various Substrates
This table presents data for the enzyme HheC with substrates other than this compound, as data for the target compound is not available.
Data sourced from de Jong et al. (2003) as presented in a 2005 publication. nih.gov
| Substrate | kcat (s⁻¹) | Km (mM) |
| (R)-2-Chloro-1-phenylethanol | 48.5 | 0.37 |
| (S)-2-Chloro-1-phenylethanol | 8.9 | 4.2 |
| 1,3-Dichloro-2-propanol | 37 | 0.010 |
Table 2: Substrate Range of Different Halohydrin Dehalogenases
This table shows the relative activity of different HHDH enzymes on various substrates. Activity on this compound has not been reported.
Data adapted from de Jong et al. (2005). nih.gov
| Substrate | HheAAD2 | HheBGP1 | HheC |
| 1-Chloro-2-propanol | + | + | + |
| 2-Chloro-1-propanol | + | + | + |
| 1,3-Dichloro-2-propanol | + | + | ++ |
| 3-Chloro-1,2-propanediol | + | + | + |
| 2,3-Dichloro-1-propanol | - | + | + |
| Chloroacetone | - | - | ++ |
(-) No activity detected; (+) Activity detected; (++) High activity detected
Formation Mechanisms of Chloropropanediols in Complex Matrices (General Principles)
Chloropropanediols, particularly 3-MCPD and its esters, are known process contaminants that form in foods, especially during the high-temperature refining of edible oils and in heat-processed foods containing lipids and a source of chlorine. nih.gov The formation of this compound in such matrices has not been reported, but the general principles of chloropropanediol formation are well-established.
The primary mechanisms involve reactions between a glycerol (B35011) backbone (from acylglycerols) and a chlorine source at temperatures exceeding 200°C. nih.gov
Key pathways include:
Direct Nucleophilic Substitution: Chloride ions can directly attack the glycerol backbone of mono-, di-, or triacylglycerols. This reaction is favored at high temperatures. Computational studies suggest this is a likely pathway for the formation of 3-MCPD esters. The energy barriers for the formation of various 3-MCPD esters have been calculated, indicating it is a high-temperature, endothermic process. nih.gov
Reaction with Hydrogen Chloride (HCl): During the deodorization step of oil refining, thermal degradation of organic or inorganic chlorine compounds present in the oil can generate HCl gas. nih.gov This HCl can then react with triacylglycerols (TAGs). The reaction proceeds via protonation, followed by the elimination of a fatty acid and the formation of an acyloxonium ion intermediate, which then reacts with a chloride ion. nih.gov
Intermediate Glycidyl (B131873) Ester Pathway: An alternative mechanism involves the formation of a glycidyl ester intermediate from an acylglycerol, which can then react with a chlorine source to form the chloropropanediol ester.
These mechanisms highlight that the formation of chloropropanediols is a complex process influenced by temperature, the presence of precursors like diacylglycerols (DAGs), and the availability of chlorine ions.
Compound Index
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
